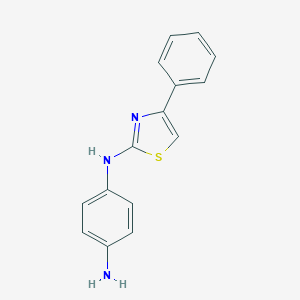
2-(p-Aminoanilino)-4-phenyl-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Aminoanilino)-4-phenyl-thiazole is a useful research compound. Its molecular formula is C15H13N3S and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry and Anticancer Activity
The thiazole scaffold has emerged as a prominent structure in medicinal chemistry, particularly for anticancer drug development. Research indicates that derivatives of 2-(p-Aminoanilino)-4-phenyl-thiazole exhibit potent antiproliferative activity against various cancer cell lines.
Case Studies:
- Zhang et al. (2018) synthesized a series of 2-amino-4-phenylthiazole derivatives and evaluated their antiproliferative effects against A549, HeLa, HT29, and Karpas299 cancer cell lines. Notably, compound 5b showed remarkable inhibitory effects, particularly with an IC50 value of 2.01 µM against HT29 cells .
- El-Subbagh et al. reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives, which demonstrated significant antitumor activity across various human tumor cell lines. One compound exhibited sensitivity towards six different cell lines, indicating its potential for further development .
Antimicrobial and Antileishmanial Properties
The compound has also been explored for its antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens.
Research Insights:
- The biological activity of this compound has been documented as an antileishmanial agent, showcasing its potential in treating leishmaniasis. This highlights its relevance not only in oncology but also in infectious disease management.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
Key Findings:
- SAR studies indicate that modifications at specific positions on the thiazole ring can significantly enhance biological activity. For instance, introducing different substituents at the para-position has been shown to improve antitumor efficacy .
- The introduction of hydrophobic groups has been correlated with increased binding affinity to target enzymes, suggesting that careful design of substituents can lead to more potent compounds .
Synthesis and Chemical Properties
The synthesis of this compound involves several methods that can affect yield and purity.
Synthetic Routes:
- Various synthetic strategies have been employed to produce this compound efficiently. For example, one method utilizes a combination of condensation reactions followed by cyclization steps to construct the thiazole ring .
Future Directions and Research Opportunities
Given the promising results obtained from current studies, there are several avenues for future research:
- Expanded Biological Testing: Further exploration of the compound's activity against a broader range of cancer types and infectious diseases.
- Mechanistic Studies: Investigating the mechanisms through which these compounds exert their effects at the molecular level could provide insights for developing more effective therapeutics.
- Formulation Development: Assessing the pharmacokinetics and bioavailability of these compounds in vivo to enhance their therapeutic potential.
特性
CAS番号 |
1619-40-5 |
|---|---|
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC名 |
4-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H13N3S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18) |
InChIキー |
UCTKBXRPOAHLQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















